molecular formula C10H16N4Na2O6 B13385587 Argininosuccinic acid disodium

Argininosuccinic acid disodium

Cat. No.: B13385587
M. Wt: 334.24 g/mol
InChI Key: NIOYXHIHRCWMMB-USPAICOZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Argininosuccinic acid disodium is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of citrulline and aspartic acid into arginine. This compound is essential for the detoxification of ammonia in the liver and is involved in the synthesis of nitric oxide, a vital signaling molecule in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Argininosuccinic acid disodium can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .

Industrial Production Methods

In industrial settings, the production of this compound involves the fermentation of microorganisms that express the necessary enzymes for the urea cycle. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Argininosuccinic acid disodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Argininosuccinic acid disodium has a wide range of applications in scientific research:

Mechanism of Action

Argininosuccinic acid disodium exerts its effects primarily through its role in the urea cycle. It is cleaved by the enzyme argininosuccinate lyase to produce arginine and fumarate. Arginine is then further metabolized to produce nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Argininosuccinic acid disodium is unique due to its dual role in both the urea cycle and nitric oxide synthesis. This dual functionality makes it a critical compound for both detoxification of ammonia and regulation of blood flow and immune response .

Properties

Molecular Formula

C10H16N4Na2O6

Molecular Weight

334.24 g/mol

IUPAC Name

disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate

InChI

InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1

InChI Key

NIOYXHIHRCWMMB-USPAICOZSA-L

Isomeric SMILES

C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+]

Canonical SMILES

C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.[Na+].[Na+]

Origin of Product

United States

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